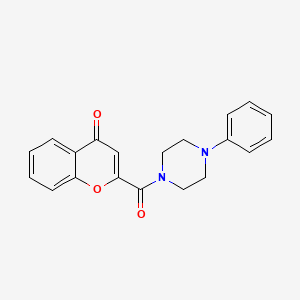
2-(4-Phenylpiperazine-1-carbonyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Phenylpiperazine-1-carbonyl)chromen-4-one” is a derivative of chroman-4-one, which is an important and interesting heterobicyclic compound. Chroman-4-one acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Synthesis Analysis
A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives, which are similar to the compound , have been designed, synthesized, and characterized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton makes it slightly different from chromone .Chemical Reactions Analysis
The derivatives of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide were evaluated for their PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Ghashang et al. (2015) explored the synthesis of novel series of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. Employing silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst, this research highlights a method that boasts high yields, cleaner reactions, and short reaction times. These compounds demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains, showcasing their potential in addressing microbial resistance issues Ghashang, S. S. Mansoor, & Aswin, 2015.
Molecular Modeling and Docking Studies
Mandala et al. (2013) synthesized a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives. These compounds were purified and characterized using various spectroscopic techniques. The antimicrobial activity was assessed, revealing significant antibacterial and antifungal effects comparable to standards. Moreover, the research included molecular docking studies, providing insights into the interaction mechanisms of these compounds with target proteins, indicating a good correlation between docking scores and experimental inhibitory potency Mandala et al., 2013.
Catalytic Applications in Chemical Synthesis
Niknam et al. (2013) reported the use of silica-bonded N-propylpiperazine sodium n-propionate as an efficient solid base for the synthesis of various 4H-pyran derivatives. This method facilitates the condensation reaction of different compounds, yielding high-efficiency products. The catalyst demonstrated similar efficiency when reused in consecutive reactions, emphasizing its potential for sustainable and green chemistry applications Niknam, Borazjani, Rashidian, & Jamali, 2013.
Supramolecular and Structural Analysis
Zhou et al. (2013) developed an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones via a four-component reaction. This method involves a sequence of Michael addition, aza-nucleophilic addition, and dehydration reaction, resulting in biologically relevant structures. The study points to broad applications in biomedical programs, highlighting the versatility of these compounds in drug development and supramolecular chemistry Zhou et al., 2013.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit poly adp-ribose polymerases (parp-1), which play a crucial role in dna repair .
Mode of Action
It is suggested that it may interact with its targets, possibly through the formation of hydrogen bonds . This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
If it indeed inhibits parp-1, it could affect dna repair pathways and potentially lead to cell death .
Result of Action
If it acts as a PARP-1 inhibitor, it could potentially lead to cell death, particularly in cancer cells with DNA repair deficiencies .
Propiedades
IUPAC Name |
2-(4-phenylpiperazine-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-17-14-19(25-18-9-5-4-8-16(17)18)20(24)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDOYHDKAVBTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2893930.png)
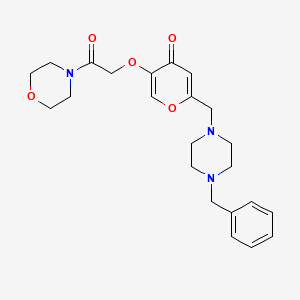
![2-[2-(2-hydroxyethyl)piperidino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2893935.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2893936.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893938.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzamide](/img/structure/B2893939.png)
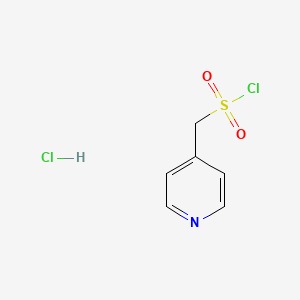
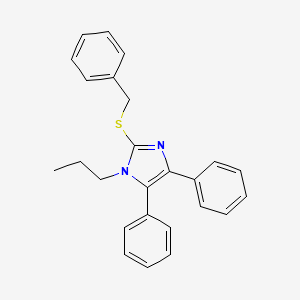
![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B2893942.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2893945.png)
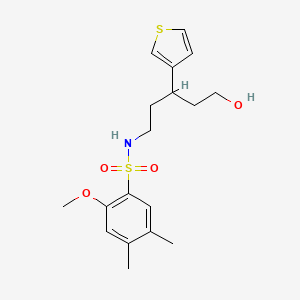
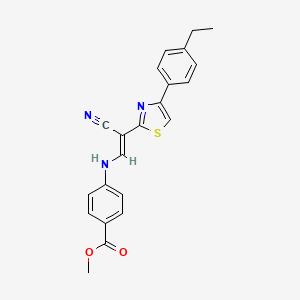
![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2893953.png)